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Compound of Interest

Compound Name:

Ethyl 2-(2-

chlorophenyl)cyclopropanecarbox

ylate

CAS No.: 91393-53-2

Cat. No.: B3301950 Get Quote

Technical Monograph: C₁₂H₁₃ClO₂
Structural Elucidation, Isomerism, and Impurity
Profiling in API Synthesis[1]
Part 1: Molecular Identity & Significance
In the context of pharmaceutical development, the formula C₁₂H₁₃ClO₂ represents a critical

structural scaffold often encountered as a process-related impurity or a metabolic intermediate.

While theoretically representing various esters and ethers, its primary relevance in modern

medicinal chemistry is its identity as 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one, widely

known as Ketamine Impurity B (EP/USP designation).

Control of this species is mandatory for regulatory compliance (ICH Q3A/B) due to its structural

similarity to the Active Pharmaceutical Ingredient (API) and potential for genotoxicity or altered

pharmacokinetics.
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Property Value Technical Note

Molecular Formula C₁₂H₁₃ClO₂ Halogenated hydroxy-ketone

Molecular Weight (Average) 224.68 g/mol
Used for stoichiometric

calculations

Monoisotopic Mass 224.0604 Da
Critical for HRMS identification

(³⁵Cl isotope)

Exact Mass (³⁷Cl) 226.0575 Da

M+2 peak intensity approx.

32% of M+ (characteristic Cl

pattern)

LogP (Predicted) ~2.6

Moderate lipophilicity; elutes

after polar degradants in RP-

HPLC

CAS Registry Number 1823362-29-3
Specific to the 2-

hydroxycyclohexanone isomer

Part 2: Structural Isomerism & The "Cyclic" Trap
A common pitfall in identifying C₁₂H₁₃ClO₂ is the distinction between ring-expanded and ring-

contracted isomers. In Ketamine synthesis, two distinct isomers with this formula can appear,

originating from different synthetic routes or rearrangement mechanisms.

1. The Primary Target (Impurity B)
Systematic Name: 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one[1][2]

Structure: A six-membered cyclohexanone ring with a geminal hydroxyl group and a 2-

chlorophenyl ring at the alpha position.

Origin: Hydrolysis of the alpha-aminoketone or oxidation of intermediate cyclohexanones.

2. The Ring-Contracted Isomer
Systematic Name: (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone[3]
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Structure: A five-membered cyclopentyl ring substituted with a hydroxyl group and a 2-

chlorobenzoyl group.

Origin: Often a byproduct of Grignard reactions involving cyclopentyl magnesium bromide

and 2-chlorobenzonitrile, followed by rearrangement failure.

Visualization: Isomer Structural Divergence
The following diagram illustrates the structural relationship and differentiation between these

key isomers.
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Figure 1: Structural divergence of C₁₂H₁₃ClO₂ isomers relevant to arylcycloalkylamine

synthesis.

Part 3: Mechanism of Formation (Impurity Genesis)
Understanding the genesis of C₁₂H₁₃ClO₂ allows for process optimization to suppress its

formation. In the synthesis of Ketamine, the API (C₁₃H₁₆ClNO) contains a methylamino group.

The C₁₂H₁₃ClO₂ impurity arises when the amine functionality is replaced by a hydroxyl group,

typically via hydrolysis of an imine intermediate or direct hydration of an alpha-bromo ketone

precursor.
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Reaction Pathway Analysis
Precursor: (1-Bromocyclopentyl)(2-chlorophenyl)methanone.

Ring Expansion: Thermal rearrangement usually yields the alpha-bromo cyclohexanone.

Divergence:

Path A (Desired): Reaction with Methylamine yields Ketamine.

Path B (Impurity): Reaction with H₂O (Hydrolysis) or hydroxide yields 2-(2-

Chlorophenyl)-2-hydroxycyclohexanone.
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Figure 2: Competitive reaction pathway showing the genesis of C₁₂H₁₃ClO₂ during API

synthesis.

Part 4: Analytical Protocol & Validation
To accurately quantify this molecule in the presence of the API, a self-validating analytical

system is required. Standard UV detection is viable due to the chlorophenyl chromophore, but

MS is required for specificity.

1. High-Performance Liquid Chromatography (HPLC)
Column: C18 (Octadecylsilyl), 3.5 µm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters

XBridge).
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Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Rationale: The hydroxy group makes C₁₂H₁₃ClO₂ slightly more polar than the methylated

amine API (Ketamine), but the loss of the amine cation often increases retention time relative

to the protonated API in acidic conditions. Note: In high pH methods, the order may reverse.

2. Mass Spectrometry (MS/MS) Confirmation
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Parent Ion: [M+H]⁺ = 225.07 m/z.

Isotope Check: Verify [M+H]⁺ (225) and [M+H+2]⁺ (227) in a 3:1 ratio (Chlorine signature).

Fragment Diagnosis:

Loss of H₂O: 225 → 207 m/z (Characteristic of the tertiary hydroxyl group).

Loss of CO: 207 → 179 m/z (Ring contraction/carbonyl loss).

3. NMR Validation (Proton ¹H)
Solvent: CDCl₃.

Key Signal: The absence of the N-Methyl singlet (usually ~2.2 ppm in Ketamine) is the

primary diagnostic.

Aromatic Region: 7.2–7.6 ppm (4H, multiplet).

Aliphatic Region: Complex multiplets 1.6–2.8 ppm (8H, cyclohexanone ring protons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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